Dilevalol hydrochloride

Übersicht

Beschreibung

Dilevalol hydrochloride is a beta-blocker drug that is used to treat hypertension and angina. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic benefits.

Wissenschaftliche Forschungsanwendungen

Renal Function and Blood Pressure Regulation

Dilevalol hydrochloride, an R,R-isomer of labetalol, has been studied for its effects on blood pressure and renal function. Research indicates that dilevalol monotherapy can significantly lower both systolic and diastolic blood pressure without changing the renal blood flow (RBF) and glomerular filtration rate (GFR) in patients with mild-to-moderate essential hypertension. This suggests that dilevalol preserves renal function while exerting a hypotensive action, which may be linked to its ancillary pharmacological properties rather than suppression of plasma renin activity (Baba et al., 2004).

Chemical Process Development

The development of a novel commercial process for preparing dilevalol has been documented. This process includes acid-induced racemization of the benzylic carbinol of dilevalol and the use of an acidic resin for epimerization. The process culminates in a cost-efficient, industrial-scale, semi-continuous batch method for producing dilevalol (Cerami et al., 2000).

Comparison with Other Hypertension Medications

Comparative studies of dilevalol and other hypertension medications, such as carteolol, reveal differences in their renal effects. Dilevalol has been shown to decrease total renal vascular resistance more significantly than carteolol, with less reduction in GFR, suggesting that its renal effects might be due to the difference in the potency of vasodilatory properties of these drugs (Baba et al., 2004).

Hemodynamic Effects

The hemodynamic effects of dilevalol, especially in comparison to propranolol, have been studied in healthy volunteers. Dilevalol exhibited β2-adrenoceptor agonist activity at rest, inducing vasodilation and counteracting β-adrenoceptor blockade-induced negative chronotropic and inotropic effects. However, during exercise, only the β-adrenoceptor antagonist activity of dilevalol was apparent (Bellisant et al., 2004).

Eigenschaften

CAS-Nummer |

75659-08-4 |

|---|---|

Produktname |

Dilevalol hydrochloride |

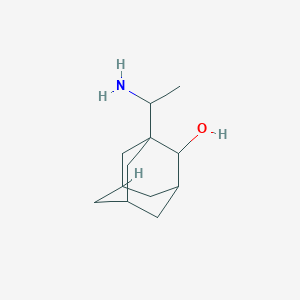

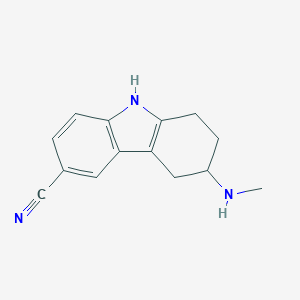

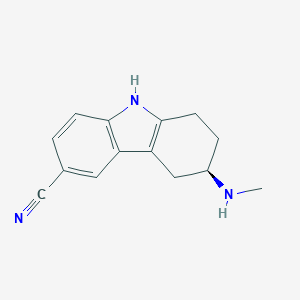

Molekularformel |

C19H25ClN2O3 |

Molekulargewicht |

364.9 g/mol |

IUPAC-Name |

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |

InChI-Schlüssel |

WQVZLXWQESQGIF-WJKBNZMCSA-N |

Isomerische SMILES |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Kanonische SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Andere CAS-Nummern |

75659-08-4 |

Synonyme |

AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)